Ethyl 4-methoxybenzoate (CAS 94-30-4) is a para-substituted aromatic ester characterized by its electron-donating methoxy group and ethyl ester functionality. At standard ambient conditions, it is a clear liquid with a melting point of 7-8 °C, a boiling point of 263 °C, and a density of approximately 1.10 g/mL. Its structural configuration imparts a high degree of lipophilicity (LogP ~2.80) and a distinct UV absorption profile, making it a highly valued intermediate in organic synthesis, a precursor for UV absorbers, and a stable fixative in advanced fragrance formulations . For procurement and material selection, its liquid state and complete solubility in organic solvents ensure seamless integration into both continuous flow manufacturing pipelines and lipid-based matrices, bypassing the handling bottlenecks associated with solid analogs.
Substituting ethyl 4-methoxybenzoate with its closest structural analog, methyl 4-methoxybenzoate, fundamentally alters thermodynamic handling and formulation compatibility. The methyl ester is a crystalline solid at room temperature with a melting point of 48 °C, necessitating heated transfer lines, pre-melting, or dissolution steps for industrial pumping [1]. In contrast, the ethyl ester is a process-ready liquid. Furthermore, substituting the compound with a non-methoxylated analog like ethyl benzoate eliminates the electron-donating resonance of the para-methoxy group. This omission drastically shifts the compound's UV absorption characteristics and alters its reactivity profile in electrophilic aromatic substitutions and controlled ester hydrolysis, rendering generic in-class substitutes unviable for precise synthetic or formulation targets .
Ethyl 4-methoxybenzoate is a clear liquid at standard ambient temperatures, exhibiting a melting point of 7-8 °C . In contrast, its direct methyl analog, methyl 4-methoxybenzoate, is a crystalline solid with a melting point of 48 °C[1]. This significant difference in phase transition temperature dictates the material handling requirements in industrial settings.
| Evidence Dimension | Melting point and ambient physical state |
| Target Compound Data | 7-8 °C (Liquid at 25 °C) |
| Comparator Or Baseline | Methyl 4-methoxybenzoate (48 °C, Solid at 25 °C) |
| Quantified Difference | 40 °C reduction in melting point |
| Conditions | Standard atmospheric pressure |
Procuring the liquid ethyl ester eliminates the need for heated transfer lines, pre-melting steps, or additional carrier solvents in continuous manufacturing workflows.
The substitution of a methyl group for an ethyl group on the ester moiety significantly impacts the compound's partitioning behavior. Ethyl 4-methoxybenzoate possesses a calculated LogP of 2.80 and a boiling point of 263 °C, whereas methyl 4-methoxybenzoate has a lower LogP of 2.27 and a boiling point of 244-245 °C [1]. This increased lipophilicity and reduced volatility enhance the compound's retention time in lipid-rich matrices.
| Evidence Dimension | Octanol-water partition coefficient (LogP) and Boiling Point |
| Target Compound Data | LogP 2.80; BP 263 °C |
| Comparator Or Baseline | Methyl 4-methoxybenzoate (LogP 2.27; BP 244-245 °C) |
| Quantified Difference | +0.53 LogP units; +18 °C in boiling point |
| Conditions | Standard predictive models and atmospheric pressure |
The higher LogP and boiling point ensure superior fixative properties and prolonged active retention in cosmetic, fragrance, and topical formulations.
The specific ester alkyl chain influences the electron density at the carbonyl oxygen, which acts as a hydrogen bond acceptor during catalytic activation. Spectroscopic studies measuring the phenol O-H stretching frequency shift upon hydrogen bonding reveal a shift of 88 cm^-1 for ethyl 4-methoxybenzoate, compared to 90 cm^-1 for methyl 4-methoxybenzoate[1]. Additionally, the molecular electrostatic potential shift (ΔV(1.5)) is -0.6446 for the ethyl ester versus -0.6444 for the methyl ester[1].
| Evidence Dimension | Phenol O-H stretching frequency shift (Δν(OH)) |
| Target Compound Data | 88 cm^-1 |
| Comparator Or Baseline | Methyl 4-methoxybenzoate (90 cm^-1) |
| Quantified Difference | 2 cm^-1 difference in O-H shift |
| Conditions | π-hydrogen bonding in CCl4 solvent |
This subtle modulation of carbonyl basicity allows chemists to precisely tune the kinetics of downstream ester amidation or hydrolysis reactions in complex API synthesis.
Ethyl 4-methoxybenzoate demonstrates excellent precursor suitability in modern green chemistry workflows, specifically in continuous flow amidation using sodium amide reagents in deep eutectic solvents (DES). Under these conditions, ethyl 4-methoxybenzoate undergoes amidation to yield the corresponding amide in 83% yield with a residence time of approximately 40 seconds [1]. This matches the reactivity profiles of standard batch amidation while avoiding the rapid decomposition seen with overly reactive substrates or the need for wasteful excesses of lithium amides [1].
| Evidence Dimension | Amidation yield in continuous flow DES |
| Target Compound Data | 83% yield |
| Comparator Or Baseline | Standard batch amidation requiring excess lithium amides in toluene |
| Quantified Difference | High yield (83%) achieved in ~40 seconds without inert atmosphere or excess reagents |
| Conditions | Room temperature, continuous flow (1 mL/min), DES biphasic system |
Validates the compound as a highly processable, scale-ready building block for synthesizing complex benzamides without relying on toxic solvents or cryogenic conditions.
Due to its liquid state at room temperature and proven compatibility with deep eutectic solvents[1], ethyl 4-methoxybenzoate is the ideal precursor for the continuous-flow synthesis of anisamide-derived APIs and anti-inflammatory agents.
Its elevated LogP (2.80) and low vapor pressure make it the preferred choice over methyl anisate when formulating long-lasting fragrances, acting as both a primary odorant and a fixative in lipid-rich cosmetic bases .
The strong UV absorption profile dictated by the para-methoxy conjugated ester system, combined with excellent solubility in organic matrices, positions it as a superior intermediate for synthesizing advanced UV filters for sunscreens and polymer stabilizers .